molecular formula C16H21NO2 B3838224 4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate

4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate

Cat. No.: B3838224
M. Wt: 259.34 g/mol
InChI Key: GNHRENZQGXOYNY-UHFFFAOYSA-N
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Description

4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate is an organic compound with a complex structure that includes a diethylamino group, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate typically involves multiple steps. One common method starts with the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate through a Knoevenagel condensation reaction. This intermediate is then subjected to Vilsmeier–Haack formylation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate involves its interaction with specific molecular targets. For instance, its diethylamino group can interact with biological receptors, leading to various physiological effects. The acetate ester group can undergo hydrolysis, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-hydroxybenzaldehyde
  • Diethyl malonate
  • 4-(Diethylamino)phenylacetylene

Uniqueness

4-(Diethylamino)-1-phenylbut-2-yn-1-yl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[4-(diethylamino)-1-phenylbut-2-ynyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-4-17(5-2)13-9-12-16(19-14(3)18)15-10-7-6-8-11-15/h6-8,10-11,16H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHRENZQGXOYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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